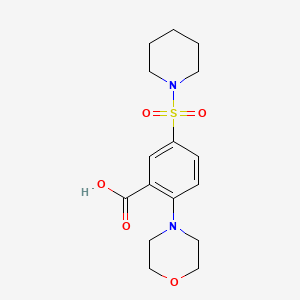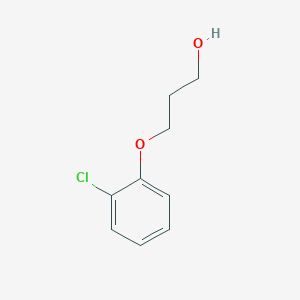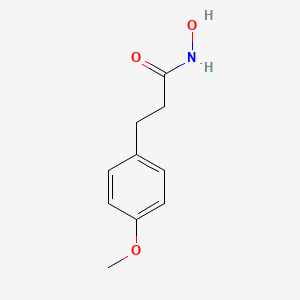![molecular formula C38H28FeMoO4P2 B3340503 [1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylmolybdenum(0) CAS No. 67292-28-8](/img/structure/B3340503.png)
[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylmolybdenum(0)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Bis(diphenylphosphino)ferrocene]tetracarbonylmolybdenum(0): is a coordination compound that features a molybdenum center coordinated to four carbonyl groups and a bidentate ligand, 1,1’-bis(diphenylphosphino)ferrocene. This compound is of interest due to its unique structural and electronic properties, making it useful in various catalytic and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bis(diphenylphosphino)ferrocene]tetracarbonylmolybdenum(0) typically involves the reaction of molybdenum hexacarbonyl with 1,1’-bis(diphenylphosphino)ferrocene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. The general reaction scheme is as follows:
Mo(CO)6+dppf→(CO)4Mo(dppf)
where dppf stands for 1,1’-bis(diphenylphosphino)ferrocene.
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production would follow similar synthetic routes with scaled-up reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the molybdenum center is oxidized to higher oxidation states.
Reduction: Reduction reactions can also occur, reducing the molybdenum center to lower oxidation states.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a base or a coordinating solvent.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of carbonyl ligands with phosphines can yield phosphine-substituted molybdenum complexes.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation and carbonylation reactions.
Biology and Medicine:
Biological Studies: The compound’s unique electronic properties make it a candidate for studying electron transfer processes in biological systems.
Medical Research: Its potential as a therapeutic agent is being explored, particularly in the field of cancer research.
Industry:
Material Science: The compound is used in the development of advanced materials, such as conductive polymers and molecular electronics.
Environmental Applications: It is investigated for its role in catalytic processes for environmental remediation, such as the reduction of pollutants.
Mécanisme D'action
The mechanism by which [1,1’-Bis(diphenylphosphino)ferrocene]tetracarbonylmolybdenum(0) exerts its effects involves the coordination of the molybdenum center to various substrates. The compound can facilitate electron transfer processes, stabilize transition states, and activate small molecules through its unique coordination environment. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological studies.
Comparaison Avec Des Composés Similaires
[1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): This compound features a palladium center instead of molybdenum and is used in palladium-catalyzed coupling reactions.
[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II): Similar to the above compound but with a different ligand structure, used in similar catalytic applications.
Uniqueness: The uniqueness of [1,1’-Bis(diphenylphosphino)ferrocene]tetracarbonylmolybdenum(0) lies in its combination of a molybdenum center with the 1,1’-bis(diphenylphosphino)ferrocene ligand. This combination imparts distinct electronic and structural properties that are not observed in similar compounds with different metal centers or ligands. These properties make it particularly effective in specific catalytic and synthetic applications.
Propriétés
Numéro CAS |
67292-28-8 |
|---|---|
Formule moléculaire |
C38H28FeMoO4P2 |
Poids moléculaire |
762.4 g/mol |
Nom IUPAC |
carbon monoxide;cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;iron(2+);molybdenum |
InChI |
InChI=1S/2C17H14P.4CO.Fe.Mo/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;4*1-2;;/h2*1-14H;;;;;;/q2*-1;;;;;+2; |
Clé InChI |
ZHNSVORDFDTSPT-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe].[Mo] |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2].[Mo] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid](/img/structure/B3340432.png)



![3(2H)-Benzofuranone, 2-[(4-fluorophenyl)methylene]-6-hydroxy-](/img/structure/B3340448.png)




![5,6-dimethyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B3340477.png)


![N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide](/img/structure/B3340514.png)

